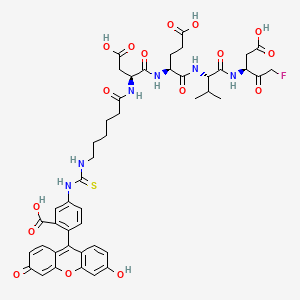
Flt3/itd-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flt3/itd-IN-1 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation in FLT3 leads to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound is designed to inhibit this aberrant signaling pathway, making it a promising therapeutic agent for AML patients with FLT3-ITD mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flt3/itd-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s activity and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Flt3/itd-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced activity or selectivity. These derivatives are further evaluated for their therapeutic potential in preclinical and clinical studies .
Scientific Research Applications
Flt3/itd-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FLT3 signaling pathway and its role in cell proliferation and survival. In biology, it helps elucidate the molecular mechanisms underlying FLT3-ITD-driven leukemogenesis .
In medicine, this compound is being investigated as a potential therapeutic agent for AML patients with FLT3-ITD mutations. Clinical trials are ongoing to evaluate its efficacy and safety in combination with other chemotherapeutic agents. In the industry, this compound serves as a lead compound for the development of new FLT3 inhibitors with improved pharmacokinetic and pharmacodynamic properties .
Mechanism of Action
Flt3/itd-IN-1 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, from being activated. As a result, the compound induces apoptosis and inhibits the proliferation of AML cells with FLT3-ITD mutations .
Comparison with Similar Compounds
Flt3/itd-IN-1 is unique compared to other FLT3 inhibitors due to its high selectivity and potency against FLT3-ITD mutations. Similar compounds include midostaurin, quizartinib, and gilteritinib, which also target the FLT3 receptor but differ in their binding affinities, selectivity profiles, and clinical efficacy .
List of Similar Compounds:- Midostaurin
- Quizartinib
- Gilteritinib
- Lestaurtinib
These compounds have shown varying degrees of success in clinical trials and are used in different therapeutic contexts based on their pharmacological properties .
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H22N6O2/c1-27-16-7-3-2-6-15(16)23-19(26)14-12-21-25-10-8-17(24-18(14)25)22-13-5-4-9-20-11-13/h2-3,6-8,10,12-13,20H,4-5,9,11H2,1H3,(H,22,24)(H,23,26)/t13-/m1/s1 |
InChI Key |
UDIOCBZOGRLYJE-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)








![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)

![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)


